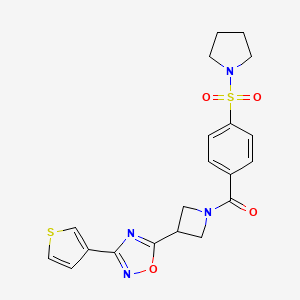![molecular formula C22H25NO4 B2389188 2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902956-48-2](/img/structure/B2389188.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a biphenyl group, an octahydrobenzo[b][1,4]dioxin group, and an acetamide group. Biphenyls are aromatic hydrocarbons that consist of two connected phenyl rings. Octahydrobenzo[b][1,4]dioxins are cyclic compounds that contain a benzene ring fused to a 1,4-dioxin ring. Acetamides are the amide derivatives of acetic acid, featuring a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in various conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the acetamide group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in various reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its stability and rigidity, while the acetamide group could influence its polarity .科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Researchers synthesized and characterized novel coordination complexes of pyrazole-acetamide derivatives, focusing on their structural properties and antioxidant activities. These studies included the synthesis of compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and their complexes, revealing significant antioxidant activity through in vitro assays (Chkirate et al., 2019).
Antitumor Activity Evaluation
Another research focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against various cancer cell lines. This work highlights the potential of acetamide derivatives in cancer therapy (Yurttaş et al., 2015).
Cytotoxic Activity of Acetamide Derivatives
A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated their synthesis and in vitro cytotoxic activity against cancer cell lines. One compound showed appreciable growth inhibition against eight cancer cell lines, indicating the therapeutic potential of these compounds (Al-Sanea et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesis and study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions were explored. These compounds showed good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs), along with molecular docking studies indicating strong binding affinity with cyclooxygenase 1 (COX1) (Mary et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-22(23-18-8-11-20-21(14-18)26-13-12-25-20)15-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-7,9-10,18,20-21H,8,11-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJGRZUKLKKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

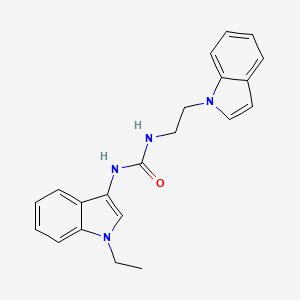
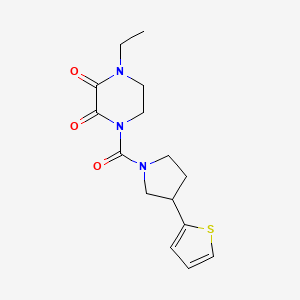

![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)
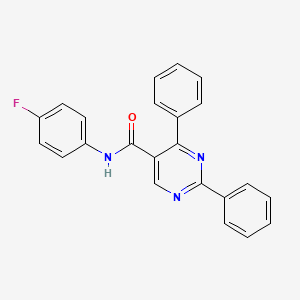
![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)
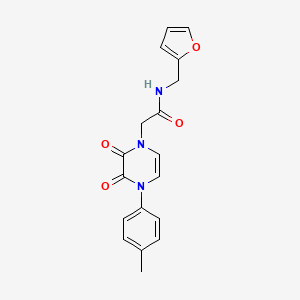
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)
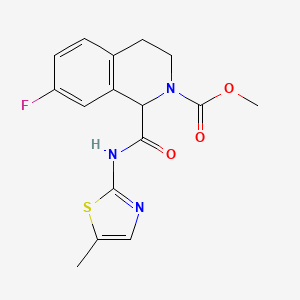

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
